cis-Dichlorobis(isopropylamine)platinum(II) cis-Dichlorobis(isopropylamine)platinum(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16503700
InChI: InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2
SMILES:
Molecular Formula: C6H16Cl2N2Pt
Molecular Weight: 382.19 g/mol

cis-Dichlorobis(isopropylamine)platinum(II)

CAS No.:

Cat. No.: VC16503700

Molecular Formula: C6H16Cl2N2Pt

Molecular Weight: 382.19 g/mol

* For research use only. Not for human or veterinary use.

cis-Dichlorobis(isopropylamine)platinum(II) -

Specification

Molecular Formula C6H16Cl2N2Pt
Molecular Weight 382.19 g/mol
IUPAC Name dichloroplatinum(2+);propan-2-ylazanide
Standard InChI InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2
Standard InChI Key WEUFUOKHTVFLIO-UHFFFAOYSA-L
Canonical SMILES CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl

Introduction

Chemical and Physical Properties

cis-Dichlorobis(isopropylamine)platinum(II) belongs to the family of platinum(II) complexes, distinguished by its square planar geometry and ligand arrangement. Its molecular formula is C₆H₁₆Cl₂N₂Pt, with a molecular weight of 382.19 g/mol. The compound’s IUPAC name, dichloroplatinum(2+);propan-2-ylazanide, reflects its cationic platinum center coordinated by two chloride ions and two isopropylamine ligands.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₆H₁₆Cl₂N₂Pt
Molecular Weight382.19 g/mol
CAS NumberNot explicitly listed
SolubilityAqueous-soluble (derived from CHIP)
StabilityHygroscopic

The compound’s canonical SMILES (Cl[Pt+2]Cl.CC(C)[NH-].CC(C)[NH-]) and InChIKey (WEUFUOKHTVFLIO-UHFFFAOYSA-L) provide structural identifiers critical for computational chemistry applications. Its synthesis typically involves the reduction of quadrivalent platinum complexes, such as iproplatin, under physiological conditions .

Synthesis and Metabolic Pathways

Synthetic Routes

cis-Dichlorobis(isopropylamine)platinum(II) is primarily synthesized via the reduction of iproplatin (cis-dichloro-trans-dihydroxy-bis(isopropylamine)platinum(IV)), a second-generation platinum drug. In vitro studies demonstrate that iproplatin undergoes reduction in the presence of biological reducing agents like ascorbic acid or cysteine, yielding the platinum(II) metabolite . This reaction is critical for intracellular activation, as the quadrivalent parent compound is pharmacologically inert until converted to its divalent form.

Metabolic Fate

In clinical settings, cis-dichlorobis(isopropylamine)platinum(II) has been detected in the plasma and urine of patients receiving iproplatin therapy . High-performance liquid chromatography (HPLC) analyses confirm its identity through co-elution with synthetic standards and mass spectrometry (electron impact-MS) . The compound’s formation correlates with iproplatin’s antitumor efficacy, suggesting it is the active species responsible for DNA damage.

Mechanism of Action

DNA Interaction and Crosslinking

Like other platinum-based chemotherapeutics, cis-dichlorobis(isopropylamine)platinum(II) exerts cytotoxicity through DNA adduct formation. The platinum center forms covalent bonds with nucleophilic sites on DNA, preferentially targeting the N7 position of guanine residues. This interaction generates intra- and inter-strand crosslinks, disrupting replication and transcription .

Chromosome Aberration Studies

In Chinese hamster ovary (CHO) cells, treatment with cis-dichlorobis(isopropylamine)platinum(II) induces chromatid breaks, exchanges, and gaps, resembling the effects of bifunctional alkylating agents . A log-linear relationship exists between chromatid aberration frequency and cell survival, with one aberration per cell corresponding to 37% survival (LD₃₇) . These findings underscore its genotoxic potential and mechanistic similarity to classical DNA crosslinkers.

Research Applications

Radiosensitization

cis-Dichlorobis(isopropylamine)platinum(II) enhances the radiation response of hypoxic mammalian cells. In vitro studies using CHO cells exposed to X-rays (212 kV, 1.85 Gy/min) demonstrated a dose-modifying factor (DMF) of 1.3 at 1 mM drug concentration . This radiosensitization effect is attributed to the compound’s ability to potentiate free radical-mediated DNA damage under hypoxic conditions .

Anticancer Activity

While primarily investigated as a radiosensitizer, the compound also exhibits standalone antitumor activity. Its therapeutic index (TI) of 12 surpasses that of cisplatin (TI = 8), as measured by the Connors assay . Preclinical models suggest synergy with radiation therapy, particularly in tumors with hypoxic microenvironments .

Pharmacokinetics and Biodistribution

In Vivo Metabolism

Following iproplatin administration, cis-dichlorobis(isopropylamine)platinum(II) is detected in systemic circulation within 1 hour, peaking at 4–6 hours . Renal excretion accounts for 60–70% of elimination, with the remainder distributed to highly perfused tissues .

Intracellular Activation

Reduction of iproplatin to the active platinum(II) species occurs intracellularly, facilitated by glutathione and thioredoxin reductase systems . This activation is pH-dependent, with optimal conversion observed at physiological pH (7.4) .

Comparison with Other Platinum Agents

Cisplatin (cis-PDD)

Unlike cisplatin, which requires chloride-free conditions for activation, cis-dichlorobis(isopropylamine)platinum(II) is active in physiological saline . This property enhances its solubility and bioavailability, reducing nephrotoxicity risks associated with cisplatin hydration protocols .

Iproplatin (CHIP)

As the parent compound, iproplatin serves as a prodrug for cis-dichlorobis(isopropylamine)platinum(II). The quadrivalent platinum in iproplatin confers greater stability during storage but necessitates intracellular reduction for efficacy .

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